molecular formula C7H10N4 B3260079 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine CAS No. 32705-68-3

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

Cat. No.: B3260079
CAS No.: 32705-68-3
M. Wt: 150.18 g/mol
InChI Key: PCGWWEJEBJVFMO-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it may interact with nucleic acids, influencing gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but differs in the position of nitrogen atoms.

    Imidazo[1,5-a]pyrimidine: Another structural analog with different biological activities.

    Imidazo[1,2-b]pyridazine: Contains a pyridazine ring fused with an imidazole ring.

Uniqueness

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5-4-6-9-2-3-11(6)7(8)10-5/h4,8-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGWWEJEBJVFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=N)N2CCNC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
Reactant of Route 2
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
Reactant of Route 3
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
Reactant of Route 4
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
Reactant of Route 5
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine
Reactant of Route 6
7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine

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